

(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid CAS number and structure

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Compound of Interest

Compound Name:	(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Cat. No.:	B1419366

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An In-depth Technical Guide to **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid**: Synthesis, Applications, and Experimental Protocols

Introduction

(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid is a specialized organic compound that has garnered significant interest within the pharmaceutical and chemical research sectors. Its utility as a versatile building block, particularly in the realm of palladium-catalyzed cross-coupling reactions, has made it an invaluable tool for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the Suzuki-Miyaura reaction—a cornerstone of modern drug discovery. For researchers and scientists in drug development, understanding the nuances of this reagent is pivotal for the efficient construction of novel therapeutic agents.

Section 1: Compound Profile

Chemical Structure

(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid is characterized by a phenyl ring substituted with a boronic acid group, a chlorine atom, and a dimethylcarbamoyl group. This

unique combination of functional groups imparts specific reactivity and properties that are highly desirable in organic synthesis.

Caption: Chemical structure of **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid**.

Physicochemical Properties

A summary of the key physicochemical properties of **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid** is presented in the table below.

Property	Value
CAS Number	850589-47-8 [1]
Molecular Formula	C9H11BCINO3
Molecular Weight	227.45 g/mol
Appearance	White to off-white solid
Melting Point	>150 °C (decomposes)
Solubility	Soluble in methanol, DMSO, and DMF.

Identifiers

- IUPAC Name: **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid**
- InChI: InChI=1S/C9H11BCINO3/c1-11(2)9(14)6-4-5(3-7(6)10)12(15)16/h3-4,15-16H,1-2H3
- SMILES: CN(C)C(=O)c1cc(B(O)O)ccc1Cl

Section 2: Synthesis of **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid**

The synthesis of aryl boronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by hydrolysis. A plausible synthetic route for **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid** is outlined below.



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Caption: Plausible synthetic pathway for **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid.**

This process involves the initial formation of a Grignard reagent from the corresponding aryl halide.^{[2][3]} This organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate, at low temperatures to form a boronic ester. Subsequent acidic hydrolysis of the boronic ester yields the desired **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid.**^{[2][3]}

Section 3: Applications in Suzuki-Miyaura Cross-Coupling Reactions

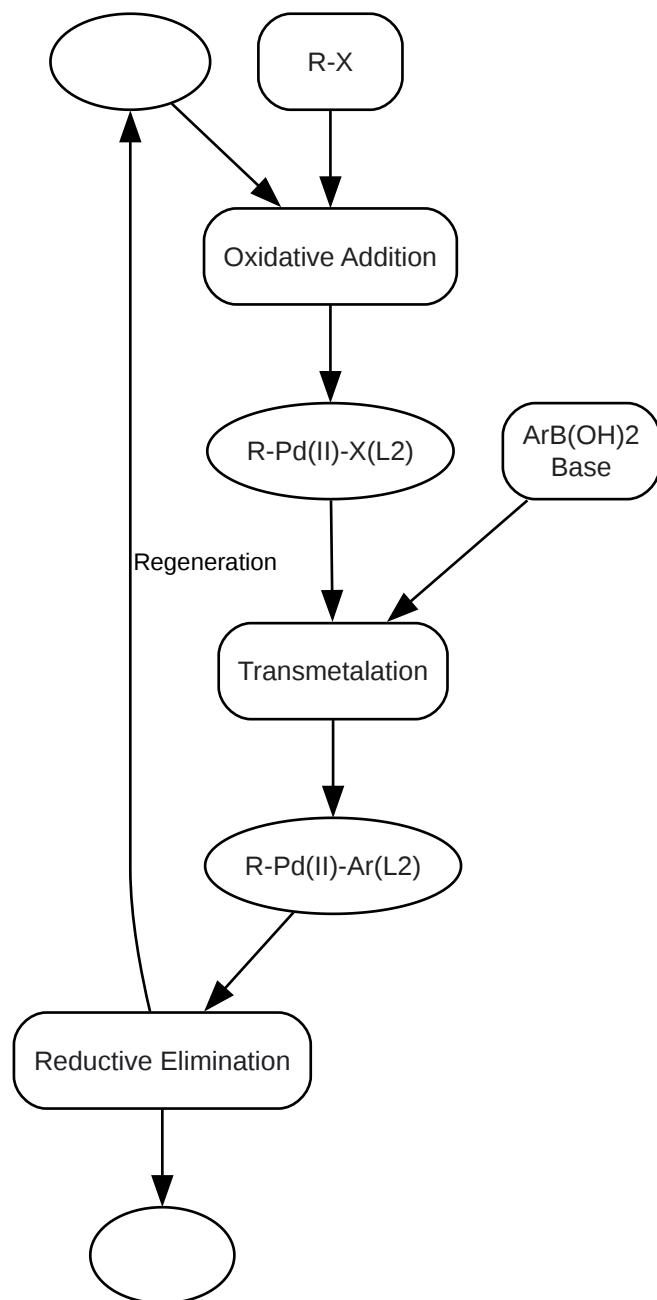
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.^[4] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.^[4] **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid** serves as an excellent coupling partner in these reactions, enabling the introduction of the 3-chloro-4-(dimethylcarbamoyl)phenyl moiety into a target molecule. This is particularly valuable in drug discovery for the synthesis of biaryl structures, which are common motifs in many biologically active compounds.^[5]

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving several key steps:

- Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate.
- Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.^[6]

- Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product ($R-R'$), regenerating the $Pd(0)$ catalyst, which can then re-enter the catalytic cycle.[4]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section provides a general protocol for a Suzuki-Miyaura coupling reaction using **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid**.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials and Reagents:

Reagent	Amount
(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid	1.2 mmol
Aryl bromide	1.0 mmol
Pd(PPh ₃) ₄	0.05 mmol
K ₂ CO ₃	2.0 mmol
Toluene/Water (4:1)	10 mL

Procedure:

- To a flame-dried Schlenk flask, add **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid**, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed toluene/water solvent mixture via syringe.
- Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

- Dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Section 5: Safety and Handling

Boronic acids and their derivatives require careful handling to ensure laboratory safety.

- General Precautions: Handle in a well-ventilated fume hood.[\[7\]](#) Avoid inhalation of dust and contact with skin and eyes.[\[7\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves, and a lab coat.[\[8\]](#)[\[9\]](#)
- Hazards: Boronic acids can be irritating to the skin, eyes, and respiratory system.[\[9\]](#)[\[10\]](#)
Ingestion can be harmful.[\[10\]](#)
- Storage: Store in a cool, dry place away from moisture and oxidizing agents.[\[5\]](#)[\[8\]](#) Keep containers tightly sealed.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Section 6: Conclusion

(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid is a highly valuable and versatile reagent in modern organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions has significantly contributed to the field of drug discovery, enabling the efficient

synthesis of complex biaryl structures. A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for medicinal chemists and researchers aiming to develop novel therapeutics. As the demand for more sophisticated and targeted drugs continues to grow, the importance of such specialized building blocks will undoubtedly increase.

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